molecular formula C19H25N3O2 B4711614 N-(2,5-dimethylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

N-(2,5-dimethylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

Cat. No. B4711614
M. Wt: 327.4 g/mol
InChI Key: CHXKZXGFUWWGCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,5-dimethylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide derivatives involves multiple steps, including the reaction of specific precursors like aryl/aralkyl amines with halogenated compounds, followed by the interaction with piperazine derivatives. This approach is designed to produce compounds with potential biological activities, including antibacterial properties as highlighted by Hussain et al. (2018), who synthesized a series of related compounds demonstrating significant antibacterial potential (Hussain et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray powder diffraction and density functional theory (DFT) calculations. These methods help in understanding the conformation, bonding, and electronic properties of the molecules, as discussed in studies by Olszewska et al. (2011) and George et al. (2018), which focus on related N-derivatives with potential pesticide applications and the molecular structure analysis of closely related molecules (Olszewska et al., 2011); (George et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and interaction of this compound derivatives with biological targets have been explored through molecular docking studies. These studies help in understanding the potential biological activities of the compounds, including interactions with enzymes or receptors, as indicated by the work of Teotia et al. (2023), who investigated the docking properties of related compounds against various proteins (Teotia et al., 2023).

Physical Properties Analysis

The physical properties, including the solubility, melting point, and stability of these compounds, are crucial for their practical applications. These properties are often determined experimentally and can be influenced by the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards other chemical agents, and stability under different conditions, are essential for understanding the compound's behavior in chemical reactions and potential applications. The synthesis process itself, as demonstrated by researchers like Guillaume et al. (2003) for similar compounds, often provides insights into these properties by exploring the reactivity of the precursors and the conditions required for the synthesis of the target molecule (Guillaume et al., 2003).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-5-6-16(2)18(12-15)20-19(23)14-22-9-7-21(8-10-22)13-17-4-3-11-24-17/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXKZXGFUWWGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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